molecular formula C21H31N5O3 B1664665 5-Methylurapidil CAS No. 34661-85-3

5-Methylurapidil

Cat. No. B1664665
CAS RN: 34661-85-3
M. Wt: 401.5 g/mol
InChI Key: HIHZDNKKIUQQSC-UHFFFAOYSA-N
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Description

5-Methylurapidil is a compound with the molecular formula C21H31N5O3 . It is an alpha1A-adrenoceptor antagonist . It has also been used for competitive binding in radioligand binding assays .


Molecular Structure Analysis

The molecular structure of 5-Methylurapidil is characterized by a molecular weight of 401.5 g/mol . The IUPAC name for this compound is 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Methylurapidil has a molecular weight of 401.50 . It is soluble in water at 0.4 mg/ml and is also soluble in 0.1 M HCl at 3.8 mg/ml .

Scientific Research Applications

Ophthalmological Research

5-Methylurapidil (5-MU) has been investigated for its effects on intraocular pressure (IOP) and aqueous humor dynamics. In studies involving monkeys and rabbits, 5-MU showed potential for the therapy of glaucoma by lowering IOP predominantly through increased outflow facility (Wang et al., 1997).

Receptor Binding Studies

Research has shown that 5-MU binds selectively to 5-HT receptors of the 5-HT1A subtype and to α1-adrenoceptors. This binding is considered to contribute to its hypotensive action, as demonstrated in studies using urapidil derivatives including 5-MU (Gross et al., 1990).

Cardiovascular and Autonomic Nervous System Research

5-MU has been examined for its impact on cardiovascular responses and autonomic nervous system regulation. Studies in animals have shown that 5-MU, through its action on alpha 1-adrenoceptors and 5-HT1A receptors, can influence blood pressure and heart rate, especially under conditions of autonomic nervous system activation (Grohs et al., 1991).

Neuropharmacology

Research involving the lateral hypothalamus in rats indicates that 5-MU, acting as an alpha(1A)-adrenergic antagonist, can influence water and sodium intake responses when interacting with angiotensin II. This suggests a role in central mechanisms controlling fluid intake (Camargo et al., 2000).

properties

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZDNKKIUQQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956150
Record name 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylurapidil

CAS RN

34661-85-3
Record name 5-Methylurapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34661-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylurapidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLURAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
982
Citations
B Valenta, EA Singer - British journal of pharmacology, 1990 - ncbi.nlm.nih.gov
The effects of the 5-HT1a receptor agonists 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) and 5-methylurapidil (5-MU) on blood pressure and heart rate were investigated in the …
Number of citations: 45 www.ncbi.nlm.nih.gov
RF Wang, PY Lee, TW Mittag, SM Podos… - Current eye …, 1997 - Taylor & Francis
… 5Methylurapidil (5-MU) has been pharmacologically defined as an α1A-AR selective … The purpose of this study is to document further the effects of 5-methylurapidil on IOP following …
Number of citations: 34 www.tandfonline.com
G Groß, G Hanft, N Kolassa - Naunyn-Schmiedeberg's archives of …, 1987 - Springer
… In the present study, the affinities of these urapidil derivatives (5-acetyl, 5-formyl- and 5-methylurapidil) for 5-HT receptors were investigated using 3 H-8-hydroxy-2-(di-n-propylamino)…
Number of citations: 96 link.springer.com
AM Laporte, LE Schechter, FJ Bolaños, D Vergé… - European journal of …, 1991 - Elsevier
… On the other hand, the prazosin-sensitive [ 3 H]5-methylurapidil binding sites should correspond to the oiiA-subtype of adrenoceptors which has recently been defined. Detailed …
Number of citations: 22 www.sciencedirect.com
Y Hiramatsu, R Muraoka, S Kigoshi, I Muramatsu - 1992 - Wiley Online Library
… may not be recognized by 5-methylurapidil homogeneously. The … sites for WB4101 and 5-methylurapidil observed in the … a1-adrenoceptor subtypes and that 5methylurapidil may be a …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
AK Mandal, KJ Kellar, RA Gillis - Journal of Pharmacology and …, 1991 - academia.edu
Our study had three purposes: 1) to determine whether 5-methylurapidil, topically applied to the ventrolateral medulla, produces hypotension by activating serotonin-1 A (5-HT1A) …
Number of citations: 22 www.academia.edu
M Endoh, M Takanashi, I Norota - Naunyn-Schmiedeberg's archives of …, 1992 - Springer
… In addition, 5-methylurapidil … 5-methylurapidil is not selective for myocardial alpha 1 adrenoceptors. In the membrane fraction derived from the rabbit ventricular muscle, 5-methylurapidil …
Number of citations: 39 link.springer.com
G Gross, K Schüttler, X Xin, G Hanft - Journal of cardiovascular …, 1990 - europepmc.org
… 5-HT uptake inhibitors did not inhibit [3H]5-methylurapidil binding. [3H]5-methylurapidil … and that [3H]5-methylurapidil is a valuable tool for the investigation of this receptor subtype. …
Number of citations: 12 europepmc.org
M Satoh, C Kojima, I Takayanagi - The Japanese Journal of …, 1992 - jstage.jst.go.jp
… for WB 4101 and 5-methylurapidil was biphasic, implying that … WB 4101 and 5-methylurapidil antagonized the contractions … by WB 4101 and 5-methylurapidil for norepinephrine in strips …
Number of citations: 123 www.jstage.jst.go.jp
I Graziadei, G Zernig, R Boer, H Glossman - European Journal of …, 1989 - Elsevier
… In addition, nitrendipine (up to 10/~M), another potent 1,4-dihydropyridine Ca 2+ antagonist, did not inhibit [3H]5-methylurapidil binding at all. We had previously reported that ( + )-…
Number of citations: 51 www.sciencedirect.com

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